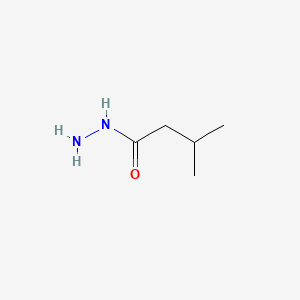

3-Methylbutanohydrazide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523270. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylbutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(2)3-5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNKZWDYYSHLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179049 | |

| Record name | Butanoic acid, 3-methyl-, hydrazide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24310-18-7 | |

| Record name | Butanoic acid, 3-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24310-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbutanehydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024310187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24310-18-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, hydrazide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBUTANEHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KR4OE07SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies of 3 Methylbutanohydrazide

Classical Synthetic Routes to 3-Methylbutanohydrazide

The synthesis of this compound is accessible through established chemical transformations, primarily involving the activation of a carboxylic acid or its derivative, followed by reaction with a hydrazine (B178648) source. These methods are valued for their reliability and scalability.

Esterification of L-Valine and Subsequent Hydrazinolysis

A common and stereospecific route to this compound begins with the amino acid L-valine. The process involves two key steps: the protection of the carboxylic acid functional group via esterification, followed by the reaction of the ester with hydrazine.

The initial esterification of L-valine is typically carried out by reacting it with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like thionyl chloride (SOCl₂) or by using trimethylchlorosilane/methanol systems. google.comgoogle.com For instance, L-valine can be converted to its methyl ester hydrochloride by reacting it with anhydrous methanol and thionyl chloride at low temperatures, followed by reflux. google.com This esterification serves to activate the carbonyl group for subsequent nucleophilic attack.

The resulting L-valine methyl ester is then subjected to hydrazinolysis. This reaction involves treating the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O). scholaris.ca The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group (e.g., methoxy (B1213986) group) and the formation of the corresponding hydrazide, in this case, (S)-3-methyl-2-aminobutanohydrazide, also known as L-valine hydrazide. A general scheme for this process is the hydrazinolysis of N-(Boc)-protected valine methyl ester to yield N-(Boc)valine hydrazide. scholaris.ca

Reaction with Hydrazine Hydrate

Direct reaction of isovaleric acid (3-methylbutanoic acid) or its more reactive derivatives, such as acid chlorides or anhydrides, with hydrazine hydrate is another viable synthetic pathway. tandfonline.com When using the carboxylic acid directly, a coupling agent is often required to facilitate the reaction. More commonly, the acid is first converted to a more reactive species. For example, isovaleroyl chloride can be reacted with hydrazine hydrate, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield this compound. This method is straightforward and efficient for producing the target compound without the chirality associated with L-valine as a starting material. The reaction of various esters with hydrazine hydrate is a widely employed method for the synthesis of hydrazides. tandfonline.com

Mechanistic Considerations in this compound Synthesis

The formation and derivatization of this compound are governed by fundamental reaction mechanisms, including nucleophilic acyl substitution and radical-mediated pathways.

Nucleophilic Acyl Substitution Mechanisms

The synthesis of this compound from its corresponding ester or acid chloride is a classic example of a nucleophilic acyl substitution reaction. This two-step mechanism involves an addition-elimination sequence.

In the first step, the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the carboxylic acid derivative (e.g., an ester or acid chloride). This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen atom carries a negative charge. This intermediate is typically unstable.

In the second step, the tetrahedral intermediate collapses. The carbon-oxygen double bond of the carbonyl group is reformed, and a leaving group is expelled. In the case of an ester, the leaving group is an alkoxide ion (RO⁻), and for an acid chloride, it is a chloride ion (Cl⁻). The reactivity of the carboxylic acid derivative is largely dependent on the ability of the leaving group to depart; better leaving groups lead to more reactive substrates. The general reactivity order is acyl halides > anhydrides > esters > amides.

This mechanism is also central to many derivatization reactions of this compound, such as the synthesis of N-acylhydrazones, where the hydrazide nitrogen acts as a nucleophile attacking a carbonyl compound.

Radical Reaction Pathways in Derivatization

While nucleophilic reactions are most common, radical reaction pathways can also be employed for the derivatization of hydrazides, including those derived from this compound. Hydrazine derivatives can undergo oxidative activation to form radical intermediates. nih.gov These reactive species can then participate in a variety of transformations.

For instance, acyl hydrazides can be precursors to acyl radicals. These can be generated through the oxidation of hydrazide precursors. researchgate.net These acyl radicals can then engage in C-H functionalization or other coupling reactions. Furthermore, radical-mediated reactions on molecules containing amino acid residues, such as derivatives of L-valine, have been developed for selective C-H bond functionalization, often promoted by visible light. researchgate.net This approach allows for the modification of the alkyl backbone of the molecule, offering pathways to derivatives that are not easily accessible through traditional ionic chemistry.

Synthesis of Advanced Derivatives of this compound

The this compound core is a versatile scaffold for the synthesis of more complex molecules with diverse chemical properties. A primary route for derivatization is the condensation of the hydrazide with various aldehydes and ketones to form hydrazones.

For example, (2S)-2-benzoylamino-3-methylbutanohydrazide, a derivative of L-valine hydrazide, can be reacted with a variety of substituted aromatic aldehydes. This condensation reaction, typically carried out in a solvent like ethanol, yields a series of N'- (arylmethylene)butanohydrazides, which are a class of acylhydrazones. nih.govwiley.com

These hydrazones can be further modified. For instance, the reaction of (2S)-2-benzoylamino-3-methylbutanohydrazide hydrazones with thioglycolic acid in a suitable solvent leads to the formation of 1,3-thiazolidin-4-one derivatives. researchgate.netjrespharm.com This cyclization reaction provides access to a class of heterocyclic compounds with a more rigid and complex structure. The synthesis of these advanced derivatives highlights the utility of this compound as a key building block in synthetic chemistry.

| Compound Name | Starting Material(s) | Reaction Type |

| L-Valine methyl ester hydrochloride | L-Valine, Methanol, Thionyl chloride | Esterification |

| (S)-3-Methyl-2-aminobutanohydrazide | L-Valine methyl ester, Hydrazine hydrate | Hydrazinolysis |

| This compound | Isovaleroyl chloride, Hydrazine hydrate | Nucleophilic Acyl Substitution |

| (2S)-2-Benzoylamino-N'-(arylmethylene)butanohydrazide | (2S)-2-Benzoylamino-3-methylbutanohydrazide, Aromatic aldehyde | Condensation/Hydrazone formation |

| 1,3-Thiazolidin-4-one derivatives | (2S)-2-Benzoylamino-3-methylbutanohydrazide hydrazones, Thioglycolic acid | Cyclization |

Thiazolidinone Derivatives

Thiazolidinone derivatives are a significant class of heterocyclic compounds synthesized from this compound intermediates. These derivatives are typically prepared through the cyclization of precursor hydrazones. Research has demonstrated the synthesis of novel 2-aryl-5-non-substituted/methyl-1,3-thiazolidine-4-one derivatives that incorporate an L-valine core, starting from acylhydrazones derived from (2S)-2-benzoylamino-3-methylbutanohydrazide. jrespharm.comdergipark.org.tr The structural integrity of these synthesized thiazolidinones has been confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and HR-MS. jrespharm.comdergipark.org.tr

One-Pot Multicomponent Reactions

Table 1: Examples of One-Pot Synthesis of Thiazolidinone Analogues

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate | Primary amines | Dimethyl acetylenedicarboxylate (B1228247) | 2-Imino-1,3-thiazolidin-4-one | crimsonpublishers.com |

| Arylglyoxals | Lawsone | Thiobenzamides | Lawsone-1,3-thiazole hybrids | nih.gov |

Cyclocondensation Reactions

Cyclocondensation is a cornerstone method for the synthesis of the 4-thiazolidinone (B1220212) ring system. semanticscholar.org This reaction typically involves the cyclization of a Schiff base (imine) or a hydrazone with a compound containing a thiol group, such as thioglycolic acid or thiolactic acid. jrespharm.comsemanticscholar.org

In a notable study, a series of acylhydrazones derived from (2S)-2-benzoylamino-3-methylbutanohydrazide were reacted with either thioglycolic acid or thiolactic acid to yield novel 1,3-thiazolidine-4-one derivatives. jrespharm.comdergipark.org.tr The use of thioglycolic acid results in a non-substituted C-5 position on the thiazolidinone ring, whereas thiolactic acid introduces a methyl group at this position. jrespharm.comdergipark.org.tr The reaction is often carried out in a suitable solvent like dimethylformamide (DMF) and may be facilitated by a catalyst such as anhydrous zinc chloride. uokerbala.edu.iqsemanticscholar.org This method provides a reliable route to a variety of 2,3,5-substituted 4-thiazolidinones. semanticscholar.org

Table 2: Cyclocondensation Synthesis of 4-Thiazolidinones from Acylhydrazones

| Acylhydrazone Precursor | Reagent | Resulting Thiazolidinone Core | Reference |

|---|---|---|---|

| Acylhydrazones (4-13) derived from (2S)-2-benzoylamino-3-methylbutanohydrazide | Thioglycolic Acid | 2-Aryl-5-non-substituted-1,3-thiazolidine-4-one | jrespharm.comdergipark.org.tr |

Hydrazone Derivatives (Acylhydrazones)

Hydrazones, specifically acylhydrazones, are crucial derivatives of this compound and serve as key intermediates in the synthesis of other heterocyclic systems like thiazolidinones. jrespharm.comdergipark.org.trnih.gov The acylhydrazone linkage (-CO-NH-N=CH-) is formed through the condensation of a hydrazide with an aldehyde or ketone. nih.govnih.govresearchgate.net These compounds are of significant interest due to their chemical reactivity and role as precursors in drug development. nih.gov

Formation via Reaction with Aldehydes

The synthesis of acylhydrazones from this compound is straightforward. It involves the reaction of the hydrazide with a selected aromatic or heteroaromatic aldehyde. nih.gov The reaction is typically carried out by refluxing the reactants in a solvent such as ethanol. nih.gov For example, a series of acylhydrazone derivatives bearing amino acid side chains were synthesized from 2-aroylamino-3-methylbutanohydrazide and various aldehydes for evaluation of their properties. nih.gov The formation of the hydrazone is confirmed by the appearance of a characteristic azomethine proton (-N=CH-) signal in the 1H-NMR spectrum, typically observed in the range of 8.0-9.0 ppm. jrespharm.com

Arylidene Structures

Acylhydrazones derived from aromatic aldehydes are often referred to as arylidene hydrazones or N-acyl-N'-arylidenehydrazines. researchgate.net These structures are characterized by the presence of an aromatic ring attached to the azomethine carbon of the hydrazone moiety. The synthesis involves the direct condensation of a hydrazide with an aromatic aldehyde. researchgate.net Studies have reported the synthesis of various compounds with arylidene structures, which are then used as precursors for more complex molecules. researchgate.net The arylidene moiety can be substituted with various functional groups, which influences the properties of the final compound.

Table 3: Synthesis of Acylhydrazone Derivatives

| Hydrazide Precursor | Aldehyde/Ketone | Product Class | Key Spectroscopic Feature | Reference |

|---|---|---|---|---|

| 2-Aroylamino-3-methylbutanohydrazide | Various Aldehydes | Acylhydrazones with amino acid side chains | - | nih.gov |

| 4-Hydroxybenzohydrazide | Substituted Aromatic Aldehydes | 4-Hydroxy-N'-[substituted methylidene]benzohydrazides | Azomethine proton (-N=CH-) at 8.38-8.86 ppm | jrespharm.com |

Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their synthesis is a significant area of organic chemistry. jetir.orgmdpi.commdpi.com A primary and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. jetir.orgmdpi.com

To synthesize pyrazole derivatives from this compound, the hydrazide would act as the hydrazine component. It would be reacted with a suitable 1,3-dicarbonyl compound, such as acetylacetone (B45752) or its derivatives. jetir.orgmdpi.com The reaction mechanism involves an initial attack by the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. jetir.org The regioselectivity of the reaction, which determines the substitution pattern on the final pyrazole ring, can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. mdpi.com For instance, reacting a substituted hydrazine with an unsymmetrical β-diketone can lead to the formation of two different regioisomers. mdpi.com

Table 4: General Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Hydrazine derivative (e.g., this compound) | 1,3-Dicarbonyl compound (e.g., Acetylacetone) | Knorr Pyrazole Synthesis (Cyclocondensation) | Substituted Pyrazole | jetir.orgmdpi.com |

| Substituted Phenyl Hydrazine | Diethylethoxymethylene malonate (DEEM) | Base-catalyzed cyclization | Pyrazole-3-one-4-carboxylate | nih.gov |

Triazolopyridine Derivatives

This compound serves as a key intermediate in the synthesis of certain triazolopyridine derivatives. These compounds are of interest as potential mGluR2 positive allosteric modulators for neurological and psychiatric disorders. pharmaguideline.com In a patented synthesis pathway, this compound (referred to as compound D16 in the patent documentation) is prepared by reacting a precursor amine with isovaleryl chloride in the presence of triethylamine (B128534) (Et3N). pharmaguideline.com The resulting this compound is then utilized in subsequent steps to construct the final triazolopyridine structure. pharmaguideline.com This class of compounds, wikipedia.orgchemicalbook.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridines, are significant heterocyclic cores in medicinal chemistry, and their synthesis often involves the cyclization of a substituted pyridine (B92270) precursor. byjus.comrsc.org The incorporation of the this compound fragment influences the properties of the final molecule, such as solubility and biological activity. pharmaguideline.com

Stereochemical Control and Selectivity in this compound Synthesis

The stereochemistry of this compound and its derivatives is crucial, particularly when these compounds are intended for use as stereoselective inhibitors. The synthesis strategies often start from chiral precursors like amino acids to ensure the desired stereochemical outcome.

Stereoselective Inhibitor Synthesis

Derivatives of this compound have been identified as stereoselective inhibitors of HIV-1. wikipedia.orgCurrent time information in Bangalore, IN. The synthesis of these inhibitors begins with the benzoylation of L-valine or D-valine, which are then esterified and subsequently treated with hydrazine hydrate to yield the chiral (S)- or (R)-2-(benzoylamino)-3-methylbutanohydrazide, respectively. wikipedia.orgrsc.org These chiral hydrazides are then reacted with various aldehydes to produce a series of acylhydrazone derivatives. rsc.org

Biological evaluation of these enantiomeric pairs reveals a high degree of stereoselectivity. Specifically, the S-enantiomers derived from L-valine show significant anti-HIV-1 activity, whereas their corresponding R-enantiomers are inactive. wikipedia.orgCurrent time information in Bangalore, IN. This highlights that the biological activity is exclusively associated with the S-enantiomer. wikipedia.org

| Compound | Chirality | IC₅₀ (µM) | Selectivity Index (SI) | Activity Status |

|---|---|---|---|---|

| Compound 8S | S-enantiomer | 123.8 | >3 | Active |

| Compound 8R | R-enantiomer | >371.7 | <1 | Inactive |

| Compound 11S | S-enantiomer | 12.1 | >29 | Active |

| Compound 11R | R-enantiomer | >355.9 | <1 | Inactive |

| Compound 12S | S-enantiomer | 17.4 | >19 | Active |

| Compound 12R | R-enantiomer | >330.0 | <1 | Inactive |

Data sourced from studies on 2-aroylamino-3-methylbutanohydrazide derivatives as HIV-1 inhibitors. wikipedia.orgCurrent time information in Bangalore, IN.

Isomerization Studies

Isomerization plays a key role in the stereochemical outcome of reactions involving this compound derivatives. In one study, the reaction of certain pyrazolo[1,2–a]pyrazole-dicarboxylates with an excess of hydrazine hydrate led to the stereoselective formation of rel-(4'R,5'S)-3-[5-aryl-3,4-bis(hydrazinocarbonyl)-4,5-dihydro-1H-pyrazol-1-yl)]-3-methyl-butanohydrazides. synarchive.com

The high stereoselectivity of this ring-opening transformation is explained by the initial formation of (4'RS,5'RS)-isomers, which then undergo isomerization into the thermodynamically more stable rel-(4'R,5'S)-isomers that possess a trans relative configuration. synarchive.com This suggests that under the reaction conditions, the product isomerizes to the most stable stereochemical arrangement.

| Starting Material | Initial Isomer (Proposed) | Final Isomer (Isolated) | Relative Configuration |

|---|---|---|---|

| Dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates | (4'RS,5'RS) | rel-(4'R,5'S) | trans |

Table summarizing the isomerization process in the synthesis of substituted 3-methylbutanohydrazides. synarchive.com

Advanced Spectroscopic Characterization and Elucidation of 3 Methylbutanohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Methylbutanohydrazide, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H-NMR)

In the ¹H-NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The chemical shift (δ) of these signals is influenced by the electron density around the proton, which is in turn affected by neighboring atoms and functional groups.

The protons of the two methyl groups attached to the CH group are diastereotopic and thus expected to be chemically non-equivalent, but they often appear as a single doublet due to free rotation. The CH proton will appear as a multiplet due to coupling with the adjacent CH₂ and methyl protons. The CH₂ protons, being adjacent to the electron-withdrawing carbonyl group, will be deshielded and appear at a lower field as a doublet. The protons on the nitrogen atoms of the hydrazide group (NH and NH₂) are exchangeable and may appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| (CH ₃)₂CH | ~ 0.9 - 1.0 | Doublet |

| (CH₃)₂CH | ~ 2.0 - 2.2 | Multiplet |

| CH ₂CO | ~ 2.1 - 2.3 | Doublet |

| CO-NH -NH₂ | ~ 7.5 - 8.5 | Broad Singlet |

| CONH-NH ₂ | ~ 4.0 - 5.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, carbon-proton coupling is typically decoupled, resulting in a spectrum where each unique carbon atom appears as a single peak.

The carbonyl carbon (C=O) is significantly deshielded and will appear at the lowest field. The carbons of the isobutyl group will have characteristic chemical shifts, with the CH₂ carbon being deshielded by the adjacent carbonyl group.

Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | ~ 170 - 175 |

| C H₂ | ~ 45 - 50 |

| C H | ~ 25 - 30 |

| (C H₃)₂ | ~ 22 - 25 |

Two-Dimensional NMR Techniques (HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between protons and carbons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. For this compound, this would show correlations between:

The methyl protons and the methyl carbons.

The CH proton and the CH carbon.

The CH₂ protons and the CH₂ carbon. The carbonyl carbon, having no attached protons, will not show a signal in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound include:

Correlations from the methyl protons to the CH and the other methyl carbon.

Correlations from the CH proton to the methyl carbons and the CH₂ carbon.

Correlations from the CH₂ protons to the CH carbon and, importantly, to the carbonyl carbon (C=O), confirming the isobutyl group's attachment to the carbonyl.

Correlations from the NH proton to the carbonyl carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The resulting spectrum provides a characteristic fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-H bonds. The presence of the hydrazide group will be evident from the N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) functions. The carbonyl (C=O) stretching frequency will be a strong, prominent band. The C-H stretching and bending vibrations of the isobutyl group will also be present.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (NH₂) | 3400 - 3200 | Two bands, typically sharp |

| N-H Stretch (NH) | 3300 - 3100 | Single band, can be broad |

| C-H Stretch (alkane) | 3000 - 2850 | Strong, sharp peaks |

| C=O Stretch (amide I) | 1680 - 1630 | Very strong, sharp peak |

| N-H Bend (NH₂) | 1650 - 1580 | Medium to strong |

| C-H Bend (alkane) | 1470 - 1360 | Multiple bands |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (C₅H₁₂N₂O), the molecular weight is 116.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 116. The fragmentation of this molecular ion would likely proceed through several characteristic pathways.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Description |

| 116 | [C₅H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 73 | [C₄H₉CO]⁺ | Loss of NHNH₂ (hydrazinyl radical) |

| 57 | [C₄H₉]⁺ | Loss of CONHNH₂ |

| 43 | [C₃H₇]⁺ | Isopropyl cation, loss of CH₂CONHNH₂ |

| 31 | [N₂H₃]⁺ | Hydrazinyl cation |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable analytical technique for the precise structural elucidation and characterization of this compound and its derivatives. This method provides highly accurate mass measurements, enabling the determination of elemental compositions and offering deep insights into the molecule's fragmentation pathways. The high resolution and mass accuracy of techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry allow for the confident identification of the parent molecule and its various fragments.

In a typical HR-MS analysis using a soft ionization technique like electrospray ionization (ESI), this compound is expected to be observed primarily as its protonated molecular ion, [M+H]⁺. The high mass accuracy of the instrument allows for the experimental mass to be determined with a very low margin of error, typically in the parts-per-million (ppm) range, which serves as a crucial parameter for confirming the elemental composition.

The theoretical monoisotopic mass of the protonated this compound is calculated to be 117.10224 Da. An experimentally obtained high-resolution mass spectrum would be expected to show a value extremely close to this, confirming the elemental formula of C₅H₁₃N₂O⁺.

Table 1: Predicted High-Resolution Mass Spectrometry Data for the Protonated Molecular Ion of this compound

| Parameter | Predicted Value |

| Molecular Formula | C₅H₁₂N₂O |

| Ion Formula | [C₅H₁₃N₂O]⁺ |

| Theoretical m/z | 117.10224 |

| Mass Accuracy (ppm) | < 5 ppm (typical) |

The fragmentation of protonated this compound under collision-induced dissociation (CID) in the mass spectrometer provides valuable structural information. The fragmentation pattern is dictated by the molecule's functional groups: the isovaleroyl group and the hydrazide moiety. The analysis of structurally similar compounds, such as isovaleramide, helps in predicting the fragmentation of the isovaleroyl portion. The primary fragmentation pathways are expected to involve cleavages at the amide bond and within the alkyl chain.

A key fragmentation event is the alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion. Another significant fragmentation pathway involves the loss of the terminal amino group of the hydrazide. The high-resolution capabilities of the mass spectrometer are critical in distinguishing between fragment ions with very similar nominal masses but different elemental compositions.

Table 2: Predicted Major Fragment Ions of Protonated this compound in HR-MS/MS

| Theoretical m/z | Ion Formula | Proposed Fragmentation Pathway |

| 85.06480 | [C₅H₉O]⁺ | Loss of the hydrazinyl group (-NHNH₂) from the protonated parent molecule. |

| 71.04910 | [C₄H₇O]⁺ | Cleavage of the C-C bond between the carbonyl carbon and the adjacent CH₂, followed by loss of the isopropyl group. |

| 57.06988 | [C₄H₉]⁺ | Loss of the formylhydrazide group (-CONHNH₂) from the protonated parent molecule. |

| 44.04980 | [CH₄N₂]⁺ | Formation of the protonated aminomethanamide ion after cleavage of the bond between the carbonyl carbon and the nitrogen. |

| 43.05420 | [C₃H₇]⁺ | Formation of the isopropyl cation. |

The detailed analysis of these fragmentation patterns, facilitated by the high accuracy of the mass measurements, allows for the unambiguous confirmation of the structure of this compound and provides a reliable method for the characterization of its derivatives in various research contexts.

Computational Chemistry and Molecular Modeling of 3 Methylbutanohydrazide

Molecular Dynamics Simulations.

Further experimental and computational research would be required to generate the data necessary to populate these sections.

Conformational Analysis

For 3-Methylbutanohydrazide, a systematic search of its conformational space would be performed using molecular mechanics or quantum mechanics methods. This process involves rotating the rotatable bonds, such as the C-C and C-N bonds, and calculating the potential energy of each resulting conformation. The results of such an analysis would reveal the low-energy, and therefore more populated, conformations of the molecule.

Key Research Findings:

Below is an illustrative data table showing a hypothetical conformational analysis of this compound, highlighting the key parameters that would be determined.

| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) | Key Interactions |

| 60° (gauche) | 1.2 | 15 | Steric clash between methyl group and hydrazide moiety. |

| 180° (anti) | 0.0 | 70 | Most stable conformation with minimal steric hindrance. |

| -60° (gauche) | 1.2 | 15 | Steric clash between methyl group and hydrazide moiety. |

Note: The data in this table is illustrative and intended to represent the type of information obtained from a conformational analysis.

Dynamic Behavior of Compound-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. When a compound like this compound is docked into the active site of a receptor, MD simulations can provide valuable insights into the stability of the complex and the nature of the interactions.

These simulations can reveal how the compound and the receptor adapt to each other's presence, the role of water molecules in the binding site, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity.

Detailed Research Findings:

Specific studies on the dynamic behavior of this compound-receptor complexes were not found. However, a study on derivatives, namely 2-aroylamino-3-methylbutanohydrazide, has explored their interaction with biological targets. In this research, molecular docking calculations were performed to investigate the binding of these compounds to the HIV-1 reverse transcriptase enzyme. Such studies are foundational for understanding the dynamic interactions that govern the compound's biological activity. The simulations would typically analyze the root-mean-square deviation (RMSD) of the ligand and protein to assess stability and map the persistent interactions over the simulation time.

Prediction of Molecular Properties

Computational tools can reliably predict a range of molecular properties that are essential for evaluating a compound's drug-likeness and potential pharmacokinetic profile. These predictions are based on the molecule's 2D structure and are calculated using various algorithms.

Topological Polar Surface Area (TPSA)

TPSA is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to permeate cell membranes. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens.

Predicted TPSA for this compound:

Based on its chemical structure, the TPSA of this compound can be calculated using computational software. For a molecule with the formula C5H12N2O, the presence of two nitrogen atoms and one oxygen atom in the hydrazide group contributes significantly to its TPSA. A molecule with a lower TPSA value (typically under 140 Ų) is more likely to be orally bioavailable.

Lipophilicity (log P)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) between octanol and water, is a critical parameter that influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is generally desired for drug candidates.

Predicted log P for this compound:

The log P value for this compound can be estimated using various computational models. The isobutyl group would contribute to its lipophilicity, while the polar hydrazide group would increase its hydrophilicity. The calculated log P would reflect the balance of these structural features.

Absorption Prediction (ABS%)

The percentage of oral absorption (ABS%) can be predicted from molecular properties such as TPSA. An empirical formula, often cited as ABS% = 109 - (0.345 x TPSA), is used to estimate this value. This prediction is a valuable tool in the early stages of drug discovery to filter out compounds with poor absorption potential.

Predicted ABS% for this compound:

Using a calculated TPSA value, the ABS% for this compound can be estimated. This provides a preliminary assessment of its potential to be absorbed from the gastrointestinal tract upon oral administration.

Physicochemical Characteristics

A summary of the predicted physicochemical characteristics for this compound is presented in the table below. These parameters are fundamental for a comprehensive in silico assessment of the compound.

| Property | Predicted Value | Significance |

| Molecular Weight | 116.16 g/mol | Adherence to Lipinski's rule of five (<500). |

| TPSA | ~65 Ų | Good potential for oral bioavailability. |

| log P | ~0.5 | Balanced lipophilicity. |

| ABS% | ~86% | High predicted oral absorption. |

| Hydrogen Bond Donors | 3 | Adherence to Lipinski's rule of five (≤5). |

| Hydrogen Bond Acceptors | 2 | Adherence to Lipinski's rule of five (≤10). |

| Rotatable Bonds | 3 | Indicates molecular flexibility. |

Note: The predicted values in this table are estimates based on the chemical structure of this compound and general computational models. Specific experimental or validated computational data was not available in the searched sources.

Non-covalent Interaction Analysis

Non-covalent interactions (NCIs) play a pivotal role in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules like this compound. The primary non-covalent interactions expected for this compound are hydrogen bonding and van der Waals forces.

Hydrogen Bonding: The this compound molecule possesses both hydrogen bond donors (the -NH and -NH2 groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of a network of intermolecular hydrogen bonds, which are critical in stabilizing the crystal lattice. Intramolecular hydrogen bonding between the carbonyl oxygen and a hydrogen atom from the adjacent -NH group is also a possibility, influencing the molecule's preferred conformation. Computational methods such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to analyze these interactions. QTAIM analysis, for instance, can identify bond critical points (BCPs) and characterize the nature and strength of these hydrogen bonds.

Computational analyses of similar hydrazone derivatives have highlighted the importance of these non-covalent interactions in their crystal structures and molecular stability. mdpi.com For this compound, it is anticipated that a combination of strong hydrogen bonds and weaker van der Waals forces dictates its three-dimensional structure and energetic landscape.

Table 1: Potential Non-covalent Interactions in this compound

| Interaction Type | Donor/Acceptor Groups Involved | Expected Significance |

| Intermolecular Hydrogen Bonding | N-H --- O=C | High |

| N-H --- N | Moderate | |

| Intramolecular Hydrogen Bonding | N-H --- O=C | Possible, influencing conformation |

| Van der Waals Forces | Isobutyl group interactions | Moderate, contributing to packing |

Biological and Pharmacological Research Applications of 3 Methylbutanohydrazide and Its Derivatives

Antimicrobial Activity

Hydrazide-hydrazone derivatives are recognized for their wide range of bioactivities, including antibacterial, antifungal, and antimycobacterial properties. nih.govmdpi.comnih.gov The structural features of these compounds, particularly the azomethine group (-NH–N=CH-), are crucial for their pharmacological effects. mdpi.com

Antibacterial Effects

The antibacterial potential of hydrazide-hydrazones has been a significant area of investigation. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain novel hydrazide-hydrazone derivatives have demonstrated potent activity, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL against strains like Staphylococcus aureus. turkjps.org The antibacterial action is often attributed to the presence of specific functional groups such as imino (-CH=N-), amino (NH2), and cyano (CN) groups, as well as the inclusion of heterocyclic rings like thiazole. mdpi.com

The following table summarizes the antibacterial activity of selected hydrazide-hydrazone derivatives against various bacterial strains, illustrating the potential of this class of compounds.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone derivative | S. aureus ATCC 6538 | 1.95–7.81 | nih.gov |

| Hydrazide-hydrazone derivative | S. epidermidis ATCC 12228 | 1.95–7.81 | nih.gov |

| Ethylparaben hydrazide-hydrazone | S. aureus ATCC 29213 | 2 | turkjps.org |

| Hydrazide-hydrazone 5f | E. coli ATCC 25922 | 2.5 | mdpi.com |

| Hydrazide-hydrazone 5f | K. pneumoniae ATCC 13883 | 2.5 | mdpi.com |

Antitubercular Activity

Hydrazides, most notably isoniazid (isonicotinic acid hydrazide, INH), have been a cornerstone in the treatment of tuberculosis. mdpi.comresearchgate.net The mechanism of action for INH involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG) to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. mdpi.comnih.gov Research into derivatives of INH and other nicotinic acid hydrazides aims to overcome the challenge of drug-resistant strains of Mycobacterium tuberculosis. mdpi.comnih.gov

Structure-activity relationship (SAR) studies on nicotinic acid hydrazide derivatives have indicated that lipophilicity is a crucial factor for their antimycobacterial activity. For example, the introduction of halogen substituents like chlorine and bromine on an isatin moiety of a hydrazide derivative resulted in a significant increase in activity against M. tuberculosis. nih.gov

The table below presents the antitubercular activity of some representative hydrazide derivatives.

| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| Isatin hydrazide 8c (Br substituted) | H37Rv | 6.25 | nih.gov |

| Isatin hydrazide 8b (Cl substituted) | H37Rv | 12.50 | nih.gov |

| Isatin hydrazide 8a (unsubstituted) | H37Rv | 25 | nih.gov |

| Isoniazid derivative 13 | RG500 (INH-susceptible) | 0.98 µM | nih.gov |

Antifungal Activity

Hydrazide derivatives have also demonstrated promising antifungal properties. nih.govnih.gov Studies have shown that some of these compounds exhibit significant activity against various human pathogenic Candida species. nih.gov For instance, certain N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives have shown comparable antifungal activity to the standard drug ketoconazole, with MIC values as low as 0.0156 mg/mL. nih.gov

The antifungal potential of isoniazid-derived hydrazones has also been explored, showing inhibitory effects against fungi like Coccidioides posadasii. These compounds were found to interfere with cellular ergosterol content and membrane permeability. nih.gov

The following table summarizes the in vitro antifungal activity of selected hydrazide derivatives.

| Compound | Fungal Strain | MIC | Reference |

| N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivative | Candida spp. | 0.0156->2 mg/mL | nih.gov |

| Isoniazid-derived hydrazone | Coccidioides posadasii | 25 to 400 µg/mL | nih.gov |

| Ethylparaben hydrazide-hydrazone 3b | C. albicans (ATCC 10231) | 64 µg/mL | turkjps.org |

| Indol-2-one derivative with hydrazide–hydrazone moiety | C. albicans | 31.25 µg/mL | mdpi.com |

Antimycobacterial Activity

Beyond M. tuberculosis, hydrazide derivatives have shown activity against other mycobacterial species. This broader antimycobacterial activity is crucial in addressing infections caused by non-tuberculous mycobacteria (NTM). The lipophilicity of these compounds is often cited as a key factor in their ability to penetrate the lipid-rich mycobacterial cell wall. nih.govresearchgate.net

Esters of hydrazone acids derived from INH have exhibited high activity against Mycobacterium kansasii and Mycobacterium avium, as well as multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov The modification of the hydrazide part of the molecule can lead to derivatives with an improved pharmacological profile. nih.gov

Antiviral Activity

While the primary focus of research on hydrazide derivatives has been on their antimicrobial properties, some studies have explored their potential as antiviral agents. researchgate.net

HIV-1 Reverse Transcriptase Inhibition

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for viral replication and a major target for antiretroviral drugs. nih.govmdpi.com N-acyl hydrazone inhibitors have been investigated for their ability to inhibit HIV-1 RT. nih.gov

One such compound, N-(4-tert-butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH), has been shown to inhibit both the DNA polymerase and ribonuclease H (RNase H) activities of HIV-1 RT. nih.gov Interestingly, studies have revealed that the binding of BBNH can impact the stability of the RT heterodimer, suggesting a complex mechanism of inhibition. nih.gov Specifically, the binding of hydrazone molecules to the DNA polymerase domain appears to cause this destabilization. nih.gov

Further research into hydrazone derivatives as HIV-1 RT inhibitors could lead to the development of novel antiretroviral agents.

Feline Corona Virus (FIPV) Activity

Feline coronavirus (FCoV) can cause a fatal disease in cats known as feline infectious peritonitis (FIP). nih.govnih.govmdpi.comsemanticscholar.org A key target for antiviral drug development against coronaviruses is the main protease (Mpro), also known as the 3C-like protease (3CLpro). nih.gov This enzyme is essential for processing viral polyproteins, a critical step in the virus's replication cycle. nih.gov

Research has led to the development of peptide-based inhibitors, such as aldehydes and their bisulfite adducts, that target the 3CLpro of FCoV. nih.gov For instance, the prodrug GC376, which converts to the peptide aldehyde GC373, has shown efficacy in inhibiting FCoV replication. nih.gov Analogs of these drugs have also demonstrated activity against the MERS-CoV Mpro. nih.gov While these compounds are peptidic in nature, the exploration of small molecule inhibitors containing functionalities capable of interacting with the catalytic cysteine of the protease is an active area of research. Although direct studies on 3-methylbutanohydrazide derivatives against FIPV were not found, the hydrazide moiety could potentially serve as a scaffold for designing non-peptidic inhibitors that mimic the substrate binding or react with the active site of the 3CLpro.

Herpes Simplex Virus (HSV) Activity

Herpes Simplex Virus (HSV), types 1 and 2, are responsible for a range of human diseases, from cold sores to more severe infections. msdmanuals.com The primary antiviral drugs against HSV, such as acyclovir, target the viral DNA polymerase. harvard.edu However, the emergence of drug-resistant strains necessitates the search for new antiviral agents with different mechanisms of action. harvard.edunih.gov

Interestingly, some studies have investigated the interaction of hydrazine (B178648) derivatives with HSV. One study found that hydrazine and 1,2-dimethylhydrazine could enhance the transformation of mouse cells by UV-inactivated HSV-2. nih.gov While this particular study focused on cocarcinogenic effects, it highlights that hydrazine-containing compounds can interact with biological systems involving HSV. The development of this compound derivatives as direct antiviral agents against HSV would require a different research focus, potentially exploring their ability to inhibit key viral enzymes or other stages of the viral life cycle.

Vaccinia Virus Activity

Vaccinia virus (VACV), a member of the poxvirus family, is known for its use as the vaccine that eradicated smallpox. mdpi.combiorxiv.org It also serves as a model virus for studying poxvirus replication and for developing antiviral therapies against other pathogenic poxviruses like the mpox virus. biorxiv.orgnih.govbiorxiv.org

Current research into anti-vaccinia virus agents has identified several classes of inhibitors, including nucleoside and nucleotide analogs that target viral DNA replication. biorxiv.orgnih.govbiorxiv.org For example, trifluridine and adefovir dipivoxil have been shown to potently inhibit the replication of VACV. nih.govbiorxiv.org Other studies have shown that 3'-O-methylated nucleosides can inhibit vaccinia virus growth by preferentially inhibiting early virus-specific RNA synthesis. nih.gov While these compounds are structurally distinct from this compound, the diverse mechanisms of VACV inhibition suggest that screening a wide range of chemical scaffolds, including hydrazide derivatives, could potentially identify novel anti-poxvirus agents.

Vesicular Stomatitis Virus Activity

Vesicular stomatitis virus (VSV) is a negative-sense RNA virus that is often used as a model system for studying the replication of other RNA viruses. nih.gov It has also been engineered as a vaccine vector for other pathogens, such as the Ebola virus. plos.org

Cytomegalovirus Activity

There is currently no publicly available research detailing the effects of this compound or its derivatives on Cytomegalovirus (CMV). Studies that would typically outline the 50% effective concentration (EC₅₀) or other measures of antiviral activity have not been published.

Varicella-Zoster Virus Activity

Similarly, the scientific literature lacks studies on the activity of this compound and its derivatives against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.

Respiratory Syncytial Virus Activity

Investigations into the potential inhibitory effects of this compound and its derivatives on the Respiratory Syncytial Virus (RSV) have not been reported in available scientific literature.

Coxsackie B4 Virus Activity

There is no available data from research studies on the efficacy of this compound or its derivatives against the Coxsackie B4 virus, a member of the enterovirus family.

Parainfluenza-3 Virus Activity

The antiviral properties of this compound and its derivatives against the Parainfluenza-3 virus have not been a subject of published scientific inquiry.

Reovirus-1 Activity

Research on the potential for this compound and its derivatives to inhibit the replication or infectivity of Reovirus-1 is not present in the available scientific record.

Sindbis Virus Activity

The effects of this compound and its derivatives on the Sindbis virus, an alphavirus, have not been documented in published research.

Punta Toro Virus Activity

Research into the antiviral activity of various compounds against the Punta Toro virus (PTV), a model for Rift Valley fever, has identified several effective agents. nih.govnih.gov Studies have primarily focused on immunomodulators and direct antiviral compounds. nih.gov For instance, polysaccharides from Astragalus species have demonstrated protective effects in mice infected with PTV through the activation of peritoneal macrophages. nih.gov Additionally, a range of other compounds, including ribavirin and its derivatives, have shown significant inhibitory effects against PTV infections in animal models. nih.gov At present, there is no publicly available research specifically detailing the evaluation of this compound or its derivatives for activity against the Punta Toro virus.

Hepatitis C Virus (HCV) NS5B RdRp Activity

The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome, making it a prime target for antiviral drug development. nih.govunimi.it The inhibition of NS5B polymerase can be achieved through two main classes of inhibitors: nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs act as chain terminators during RNA synthesis, while NNIs bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its activity. nih.govunimi.it

Several classes of compounds have been investigated as NNIs of NS5B, including benzimidazoles, benzothiadiazines, and S-trityl-L-cysteine (STLC) derivatives. unimi.itnih.gov For example, certain STLC derivatives have been identified as modest inhibitors of HCV NS5B, with some exhibiting potent inhibition of intracellular NS5B activity. nih.gov While extensive research has been conducted on various chemical scaffolds, there is currently no specific data available in the scientific literature regarding the inhibitory activity of this compound or its derivatives against the HCV NS5B RdRp.

Anticancer Activity

Activity against Specific Cell Lines (e.g., HepG2)

The evaluation of novel chemical entities for anticancer activity is a significant area of research. The human hepatocellular carcinoma cell line, HepG2, is commonly used to screen compounds for potential therapeutic efficacy against liver cancer. While specific studies on this compound are not available, research on related hydrazide and hydrazone derivatives has demonstrated cytotoxic activity against HepG2 cells.

For instance, a series of novel benzenesulphonohydrazide derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov Several of these compounds exhibited significant cytotoxicity against the HepG2 cell line. nih.gov The activity of these derivatives is influenced by the nature and position of substituents on the phenyl ring, with certain combinations of fluorine and bromine atoms showing promising results. nih.gov

Similarly, other studies have reported on the anticancer potential of various thiazole and thiosemicarbazone derivatives containing a hydrazone moiety against HepG2 cells. The table below summarizes the cytotoxic activity of representative hydrazone derivatives against the HepG2 cell line from various studies.

| Compound Class | Specific Derivative Example | IC50 (µM) against HepG2 | Reference |

| Benzenesulphonohydrazides | Derivative with fluorine and bromine substituents | Varies based on specific structure | nih.gov |

| Thiazolylhydrazonothiazoles | Derivative bearing an indole moiety | Not specified | researchgate.net |

| Quinaldehyde o-nitrobenzoylhydrazone | Not applicable | > 400 µM | mdpi.com |

| 2-morpholino-4-anilinoquinolines | Compound 3d | 8.50 | rsc.org |

It is important to note that these findings are for related hydrazide and hydrazone compounds, and the specific activity of this compound against HepG2 cells has not been reported.

Gene Expression Analysis (Bax, Bcl-2, Caspase 3)

The induction of apoptosis is a key mechanism for many anticancer agents. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are crucial regulators of this process. mdpi.comnih.gov An increase in the Bax/Bcl-2 ratio is often indicative of a shift towards apoptosis. waocp.org Caspases, a family of cysteine proteases, are the central executioners of apoptosis, with Caspase-3 being a key effector caspase. mdpi.com

In the context of anticancer drug evaluation in HepG2 cells, the modulation of these apoptotic markers is frequently investigated. For example, studies on novel indeno[1,2-b]quinoxaline derivatives demonstrated that their antiproliferative activity was associated with the downregulation of Bcl-2 and the upregulation of Bax and Caspase-3, confirming the induction of apoptosis. nih.gov

The general methodology for such an analysis involves treating HepG2 cells with the compound of interest and then quantifying the mRNA or protein expression levels of Bax, Bcl-2, and Caspase-3. A significant increase in Bax and Caspase-3 expression, coupled with a decrease in Bcl-2 expression, would suggest that the compound's cytotoxic activity is mediated through the intrinsic apoptotic pathway.

Currently, there is no published research that has specifically analyzed the effect of this compound or its derivatives on the expression of Bax, Bcl-2, and Caspase-3 in any cancer cell line.

Neurological and Psychiatric Disorders

Metabotropic Glutamate Receptor Subtype 2 (mGluR2) Modulation

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a significant role in modulating synaptic transmission and neuronal excitability in the central nervous system. frontiersin.orgnih.gov The mGluR family is divided into three groups, with Group II consisting of mGluR2 and mGluR3. frontiersin.orgnih.gov These receptors are predominantly located presynaptically, where their activation typically leads to an inhibition of neurotransmitter release. frontiersin.orgfrontiersin.org

The modulation of mGluR2 activity is a promising therapeutic strategy for various neurological and psychiatric disorders, including schizophrenia, anxiety, and pain. frontiersin.orgresearchgate.net Pharmacological agents that target mGluR2 include orthosteric agonists and antagonists, which bind to the glutamate binding site, and allosteric modulators, which bind to a distinct site on the receptor to either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the receptor's response to glutamate. frontiersin.orgnih.gov

The development of selective mGluR2 PAMs has been an area of active research, as these compounds offer a more subtle and potentially safer way to enhance receptor function compared to direct agonists. researchgate.net While a variety of chemical scaffolds have been explored for their ability to modulate mGluR2, there is no information in the current scientific literature to indicate that this compound or its derivatives have been investigated for this purpose.

Enzyme Inhibition Studies

The investigation of this compound and its derivatives as enzyme inhibitors represents a significant area of research in the quest for novel therapeutic agents. The hydrazide functional group is a key structural feature that can interact with various enzymatic targets. Research in this area often focuses on enzymes that are crucial for the survival of pathogenic organisms, making them attractive targets for drug development.

Enoyl-Acyl Carrier Protein Reductase (MtInhA) Inhibition

Enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthase II (FAS-II) system, is a well-validated target for antitubercular drugs. This enzyme is essential for the biosynthesis of mycolic acids, which are crucial components of the Mycobacterium tuberculosis cell wall. The inhibition of MtInhA disrupts the integrity of the cell wall, leading to bacterial death.

While direct studies on this compound as an MtInhA inhibitor are not extensively documented in publicly available research, the broader class of hydrazone derivatives has been the subject of significant investigation for their potential to inhibit this enzyme. Hydrazones, which can be synthesized from hydrazides like this compound, have shown promise as potent inhibitors of MtInhA.

For instance, studies on various sulfonyl hydrazone derivatives have demonstrated their potential as effective antitubercular agents by targeting MtInhA preprints.org. These findings suggest a plausible mechanism of action for hydrazide-derived compounds. The general structure of a hydrazone allows for diverse substitutions, which can be tailored to optimize binding to the active site of the enzyme.

Molecular docking studies and in vitro enzyme inhibition assays are common methodologies used to evaluate the potential of these compounds. For example, research on certain sulfonyl hydrazones revealed their ability to inhibit MtInhA with IC50 values in the micromolar range, indicating a significant inhibitory effect preprints.org. These studies often compare the inhibitory activity of new derivatives to that of isoniazid, a frontline antitubercular drug that also targets MtInhA after activation physchemres.orgnih.gov.

The exploration of hydrazone derivatives as MtInhA inhibitors is a dynamic field of research. The data from related compounds provides a strong rationale for the synthesis and evaluation of this compound derivatives as potential inhibitors of this critical enzyme in Mycobacterium tuberculosis.

Table 1: Inhibitory Activity of Selected Hydrazone Derivatives against MtInhA

| Compound | IC50 (µM) | Reference |

| Sulfonyl Hydrazone 3a | 18.2 | preprints.org |

| Sulfonyl Hydrazone 3b | 10.7 | preprints.org |

Coordination Chemistry of 3 Methylbutanohydrazide and Its Analogues

Ligand Design and Coordination Preferences

Hydrazides and their derivatives, hydrazones, are valuable ligands in coordination chemistry due to the presence of multiple donor atoms, primarily the carbonyl oxygen and the terminal amino nitrogen. mtct.ac.in The design of ligands based on the 3-methylbutanohydrazide framework can be systematically varied to tune the electronic and steric properties, thereby influencing their coordination preferences with different metal centers.

The fundamental structure of this compound features a carbonyl oxygen and a terminal NH2 group, both of which can act as Lewis bases and donate electron pairs to a metal ion. The coordination behavior of hydrazides is highly dependent on the reaction conditions, such as the pH of the medium, the nature of the metal ion, and its concentration. mtct.ac.in

Table 1: Potential Donor Atoms and Hybridization in this compound

| Atom | Functional Group | Hybridization | Role in Coordination |

| Oxygen | Carbonyl (-C=O) | sp2 | Lewis Base (Electron Donor) |

| Nitrogen | Hydrazinyl (-NHNH2) | sp3 | Lewis Base (Electron Donor) |

The coordination preferences of hydrazide ligands are also influenced by the possibility of tautomerization between the amido and iminol forms. mtct.ac.in In the solid state, hydrazones, which can be formed from hydrazides, predominantly exist in the amido form, while the iminol form can be more prevalent in solution. This equilibrium can affect which donor atoms are available for coordination. mtct.ac.in

Metal-Ligand Complex Formation

The formation of metal complexes with hydrazide ligands involves the donation of electron pairs from the ligand's donor atoms to the vacant orbitals of the metal ion, forming coordinate covalent bonds. The stoichiometry and structure of the resulting complexes are influenced by the metal-to-ligand ratio and the nature of any counter-ions present.

This compound, like other carbonic acid hydrazides, can function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. at.ua This chelation involves coordination through both the carbonyl oxygen and the terminal amino nitrogen atom of the hydrazide group. at.ua This bidentate coordination mode is a common feature of monohydrazides. at.ua

The coordination can occur with the hydrazide in its neutral form or as a deprotonated anion. The deprotonation of the hydrazide ligand can lead to the formation of bridged polynuclear complexes where the hydrazide ligand links two or more metal centers.

Table 2: Common Coordination Modes of Hydrazide Ligands

| Coordination Mode | Description | Example Metal Ions |

| Monodentate | Coordination through either the carbonyl oxygen or the amino nitrogen. | - |

| Bidentate Chelating | Coordination through both the carbonyl oxygen and the amino nitrogen to the same metal ion, forming a five-membered ring. | Co(II), Ni(II), Cu(II), Zn(II) |

| Bidentate Bridging | The hydrazide ligand links two different metal ions. | - |

The coordination number of the central metal ion in these complexes is typically six, resulting in an octahedral geometry, although other coordination numbers and geometries are possible depending on the specific metal ion and other coordinated ligands. at.ua

Applications in Materials Science

While specific applications of this compound complexes in materials science are not documented, the broader class of metal-hydrazide and metal-hydrazone complexes have shown promise in various fields. These applications often stem from the unique electronic and structural properties of the resulting coordination compounds.

Metal hydrazide complexes are explored for their potential as:

Energy-Harvesting Materials: Certain metal hydrazide complexes have been investigated for their energetic properties. at.ua

Anti-Corrosive Coatings: Hydrazides have been utilized as reagents in the formation of protective metal coatings. at.ua

Nanoparticle Synthesis: Polyamides and polyhydrazides derived from compounds like malic acid have been used as stabilizing and reducing agents in the synthesis of metal nanoparticles. mdpi.com The ability of the hydrazide groups to chelate metal ions plays a crucial role in controlling the growth and stability of these nanoparticles. mdpi.com

The development of novel materials based on this compound and its analogues could potentially lead to new advancements in these and other areas of materials science, contingent on further research into their synthesis and characterization.

Q & A

Q. How to address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥99% purity threshold) to detect impurities affecting melting ranges .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify metastable crystalline forms .

Q. What validation steps confirm the accuracy of DFT-predicted molecular geometries?

- Methodological Answer :

- Overlay Analysis : Compare computed bond lengths/angles with X-ray data (e.g., C–N bond deviation ≤ 0.02 Å) .

- Thermal Ellipsoids : Validate atomic displacement parameters (Ueq) in crystallographic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.